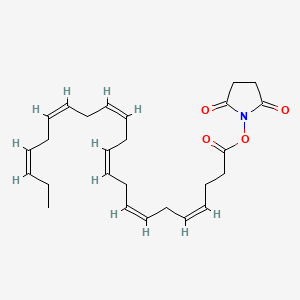![molecular formula C6H4N4 B566338 2,8,9,10-Tetrazatricyclo[5.3.0.02,5]deca-1(10),3,5,7-tetraene CAS No. 108191-93-1](/img/structure/B566338.png)
2,8,9,10-Tetrazatricyclo[5.3.0.02,5]deca-1(10),3,5,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole is a heterocyclic compound that features a unique fusion of azetidine, pyrrole, and triazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of azides with alkynes, catalyzed by copper or ruthenium. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic procedures that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .
Applications De Recherche Scientifique
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with unique electronic properties
Mécanisme D'action
The mechanism of action of 2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Pyrazole: Exhibits significant anti-inflammatory and antiviral activities.
Thiazole: Plays a crucial role in biochemistry, particularly as part of vitamin B1 structure
Uniqueness
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and materials .
Propriétés
Numéro CAS |
108191-93-1 |
|---|---|
Formule moléculaire |
C6H4N4 |
Poids moléculaire |
132.126 |
InChI |
InChI=1S/C6H4N4/c1-2-10-4(1)3-5-6(10)8-9-7-5/h1-3H,(H,7,8,9) |
Clé InChI |
KUUXOWCMRDTCBA-UHFFFAOYSA-N |
SMILES |
C1=CN2C1=CC3=NNN=C32 |
Synonymes |
1H-Azeto[1,2:1,5]pyrrolo[2,3-d]-1,2,3-triazole(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol](/img/structure/B566267.png)




![Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate](/img/structure/B566276.png)
![5-Methoxybenzo[d]oxazole-2-carboxylic acid](/img/structure/B566277.png)
